Benzyl-alpha-galnac

Catalog No.
S663562
CAS No.
3554-93-6
M.F
C15H21NO6
M. Wt
311.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-alpha-galnac

CAS Number

3554-93-6

Product Name

Benzyl-alpha-galnac

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1

InChI Key

SKOZFDIGKDPQBO-QMIVOQANSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Synonyms

benzyl N-acetyl-alpha-D-galactosaminide, benzyl-alpha-GalNAc, benzyl-alpha-N-acetylgalactosamine, Bz-alpha-GalNAc, GalNAc-alpha-O-benzyl

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O

O-glycosylation Inhibitor: Benzyl-alpha-N-acetylgalactosamine (benzyl-alpha-GalNAc) is a chemical compound that acts as a potent inhibitor of O-glycosylation. O-glycosylation is a biological process where sugar molecules (glycans) are attached to proteins or lipids via an oxygen atom. This process plays a crucial role in various cellular functions, including cell-cell communication, protein folding, and immune regulation. ()

Applications in Cancer Research: Studies have shown that benzyl-alpha-GalNAc can inhibit the proliferation and activation of certain types of cancer cells. This effect is attributed to its ability to interfere with O-glycosylation of mucins, which are glycoproteins found on the surface of cells. Mucin glycosylation is believed to be involved in cancer cell adhesion, invasion, and metastasis. () ()

Benzyl-alpha-galactosamine is a glycoside compound derived from N-acetylgalactosamine, featuring a benzyl group that enhances its chemical stability and biological activity. This compound is characterized by its unique structure, which includes an anomeric carbon bonded to a benzyl moiety, making it a valuable substrate in glycosylation reactions and a potential therapeutic agent due to its interaction with various biological systems.

, primarily involving glycosylation processes. These reactions can be categorized as follows:

  • Glycosylation Reactions: Benzyl-alpha-galactosamine can act as a donor in glycosylation reactions, forming glycosidic bonds with various acceptors. The stereoselectivity of these reactions can be influenced by the presence of protecting groups and reaction conditions, such as temperature and solvent choice .
  • Deprotection Reactions: The benzyl group can be removed under specific conditions, allowing for the regeneration of the hydroxyl group at the anomeric carbon, which can then participate in further chemical transformations .
  • Sialylation Inhibition: Studies have shown that benzyl-alpha-galactosamine derivatives can inhibit sialyltransferases, enzymes responsible for adding sialic acid to glycoproteins, thus affecting mucin secretion and cellular signaling pathways .

Benzyl-alpha-galactosamine exhibits notable biological activities, particularly in the context of cellular interactions and signaling:

  • Inhibition of Glycosylation: It has been reported to inhibit specific glycosylation pathways in cells, which can impact cell adhesion and signaling processes. For instance, its derivatives have been shown to block mucin sialylation in certain cancer cell lines .
  • Potential Therapeutic

The synthesis of benzyl-alpha-galactosamine typically involves several key steps:

  • Starting Materials: The process usually begins with N-acetylgalactosamine or its derivatives.
  • Glycosylation Reaction: The anomeric carbon is activated (often using a suitable catalyst or activating agent), followed by the addition of benzyl alcohol to form the glycosidic bond. Catalysts such as rare earth metal triflates may enhance reaction efficiency and selectivity .
  • Purification: After the reaction, purification techniques like chromatography are employed to isolate the desired product from unreacted starting materials and byproducts.

Benzyl-alpha-galactosamine has several applications across various fields:

  • Biochemical Research: It serves as a substrate for studying glycosylation mechanisms and enzyme activity.
  • Drug Development: Its ability to modulate glycosylation makes it a candidate for developing new therapeutics targeting cancer and other diseases linked to altered glycan structures.
  • Diagnostic Tools: The compound may also be utilized in assays aimed at detecting specific glycan modifications in biological samples.

Interaction studies involving benzyl-alpha-galactosamine focus on its effects on cellular processes:

  • Cellular Uptake and Metabolism: Research indicates that cells can uptake this compound, leading to changes in glycan profiles and affecting cell signaling pathways.
  • Enzyme Inhibition Studies: It has been shown to inhibit certain glycosyltransferases, providing insights into its potential as a therapeutic agent against diseases characterized by abnormal glycosylation .

Benzyl-alpha-galactosamine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
N-acetylgalactosamineContains an acetyl group instead of a benzyl groupMore susceptible to enzymatic hydrolysis
GalactoseLacks the N-acetyl modificationNaturally occurring sugar involved in various biological processes
Benzyl-beta-galactosamineBeta configuration at the anomeric carbonDifferent stereochemistry leads to varied biological activities
GalNAc-O-benzylSimilar benzyl protection but different linkageInhibits specific sialytransferases more effectively

Benzyl-alpha-galactosamine's unique combination of structural features and biological activity sets it apart from these similar compounds, making it particularly valuable in both research and therapeutic contexts. Its ability to inhibit specific enzymatic pathways while maintaining stability under physiological conditions highlights its potential utility in biomedical applications.

XLogP3

-0.7

Dates

Modify: 2023-09-14

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